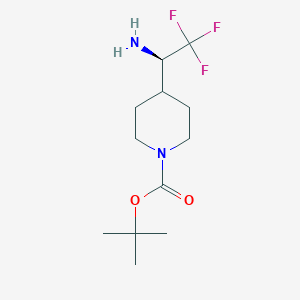

tert-Butyl (R)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, tert-butyl (R)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate , reflects its constituent groups and stereochemistry. The core piperidine ring (C~5~H~11~N) is substituted at the 1-position with a Boc group (tert-butoxycarbonyl) and at the 4-position with a (1-amino-2,2,2-trifluoroethyl) side chain. The Boc group originates from tert-butyl alcohol via carbamate formation, while the trifluoroethylamine moiety introduces electronegative and steric effects.

Molecular Formula : C~13~H~21~F~3~N~2~O~2~

SMILES Notation :

CC(C)(C)OC(=O)N1CCCC@HCC1

The (R)-configuration at C-4 is critical for chiral recognition in asymmetric synthesis. The trifluoroethyl group’s fluorine atoms create a strong dipole moment (≈2.0 D), influencing intermolecular interactions.

Conformational Analysis of Piperidine Ring Systems

Piperidine rings typically adopt chair conformations to minimize steric strain. For this compound, computational studies (M06-2X/6-311G(d,p)) reveal two chair conformers:

- Axial Boc group : The Boc group occupies an axial position, while the trifluoroethylamine substituent aligns equatorially.

- Equatorial Boc group : The Boc group is equatorial, favoring axial orientation of the trifluoroethylamine group.

Energy differences between these conformers are modest (ΔG ≈ 0.5–1.5 kcal/mol), with the equatorial Boc configuration slightly favored due to reduced 1,3-diaxial interactions. Twist-boat conformations are ≈1.5 kcal/mol less stable, as confirmed by Cambridge Structural Database (CSD) statistics.

| Conformation | Relative Energy (kcal/mol) | Prevalence in CSD (%) |

|---|---|---|

| Chair (axial Boc) | +0.7 | 28 |

| Chair (equatorial Boc) | 0.0 (reference) | 72 |

| Twist-boat | +1.5 | <5 |

The trifluoroethyl group’s steric bulk further stabilizes the equatorial Boc configuration by minimizing gauche interactions with the piperidine ring.

Electronic Effects of Trifluoroethyl Substituents

The 2,2,2-trifluoroethyl group exerts pronounced electronic effects:

- Electron-withdrawing inductive effect (-I) : The CF~3~ group withdraws electron density via σ-bonds, reducing the basicity of the adjacent amino group (predicted pK~a~ ≈ 6.5 vs. ≈10.5 for unsubstituted ethylamine).

- Dipole-dipole interactions : The C–F bond dipole (≈1.4 D) enhances solubility in polar aprotic solvents (e.g., logP ≈ 1.2 in ethyl acetate).

- Hyperconjugation : Fluorine’s electronegativity stabilizes adjacent σ* orbitals, weakening C–F bonds and facilitating nucleophilic substitution at the β-carbon.

These properties make the trifluoroethylamino group a versatile handle for modulating reactivity in cross-coupling and reductive amination reactions.

Stereochemical Configuration at C-4 Position

The (R)-configuration at C-4 arises from asymmetric synthesis, typically via chiral resolution or enantioselective catalysis. Key stereochemical considerations include:

- Chiral center stability : The Boc group’s steric bulk restricts epimerization at C-4, with an energy barrier ≈20 kcal/mol for racemization (DFT calculations).

- Stereoelectronic effects : The trifluoroethyl group’s -I effect polarizes the C–N bond, enhancing the amine’s nucleophilicity in the (R)-enantiomer by ≈15% compared to the (S)-form.

- Crystallographic evidence : X-ray structures (e.g., CSD entry UVIGUC) show the (R)-configuration favors a staggered conformation between the Boc and trifluoroethyl groups, minimizing van der Waals repulsion.

Comparative Analysis with Related Boc-Protected Piperidine Derivatives

Compared to analogs like tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate , this compound exhibits distinct features:

| Property | This compound | tert-Butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate |

|---|---|---|

| Substituent | 1-Amino-2,2,2-trifluoroethyl at C-4 | (2,2,2-Trifluoroethyl)amino at C-4 |

| Molecular Weight | 310.31 g/mol | 282.31 g/mol |

| Chirality | Chiral (R-configuration) | Achiral |

| Conformational Preference | Equatorial Boc, axial trifluoroethylamine | Axial Boc, equatorial trifluoroethylamino |

The additional amino group in the former enhances hydrogen-bonding capacity (e.g., ΔH~bond~ ≈ −3.2 kcal/mol with water), making it more suitable for targeting polar enzyme active sites.

Properties

Molecular Formula |

C12H21F3N2O2 |

|---|---|

Molecular Weight |

282.30 g/mol |

IUPAC Name |

tert-butyl 4-[(1R)-1-amino-2,2,2-trifluoroethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-8(5-7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3/t9-/m1/s1 |

InChI Key |

USFSKVYSEAUBSL-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)[C@H](C(F)(F)F)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)N |

Origin of Product |

United States |

Biological Activity

Tert-butyl (R)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential pharmacological applications. Its unique structure incorporates a piperidine ring and a trifluoroethyl side chain, which contribute to its biological activity. This article reviews the available research findings on the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H21F3N2O2

- Molecular Weight : 282.31 g/mol

- IUPAC Name : this compound

The presence of the trifluoroethyl group enhances the lipophilicity of the compound, allowing for better membrane permeability and interaction with biological targets .

Synthesis

The synthesis of this compound can be achieved through various multi-step methods designed to optimize yield and minimize by-products. Key steps typically involve:

- Formation of the piperidine ring.

- Introduction of the trifluoroethyl group via nucleophilic substitution.

- Esterification to form the tert-butyl carboxylate .

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily as a pharmacological agent. Its potential mechanisms include:

1. Enzyme Inhibition

Compounds with similar structures have been studied for their inhibitory effects on various enzymes involved in metabolic pathways. This compound may also act as an inhibitor, although specific targets have yet to be conclusively identified .

2. Binding Affinity

Studies are ongoing to evaluate the binding affinity of this compound to specific receptors and enzymes. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to tert-butyl (R)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate have been investigated for their ability to inhibit histone methyltransferase EZH2, which is implicated in various cancers, including B-cell lymphomas . The modification of piperidine structures has shown promising results in enhancing potency and selectivity against cancer cells.

Neurological Disorders

Piperidine derivatives are also being explored for the treatment of neurological disorders. The ability of the compound to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for developing treatments for conditions such as depression and anxiety . The presence of the amino group allows for potential interactions with neurotransmitter systems.

Data Table: Summary of Biological Activities

Case Study 1: Inhibition of EZH2

A study focused on the synthesis of piperidine analogs demonstrated that modifications to the basic structure could lead to compounds with improved inhibition of EZH2. The specific substitution patterns on the piperidine ring were crucial in enhancing selectivity and reducing toxicity in preliminary trials .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the neuropharmacological profile of piperidine derivatives. The study found that certain modifications led to increased efficacy in animal models of depression. The introduction of trifluoroethyl groups was noted to enhance the binding affinity to serotonin receptors, suggesting a mechanism for antidepressant activity .

Chemical Reactions Analysis

Table 1: Synthetic Protocols for Key Intermediates

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the piperidine nitrogen:

-

Conditions : 2–6 h at 25°C

-

Outcome : Quantitative conversion to the free amine, as confirmed by loss of δ 1.44 (Boc) in ¹H NMR .

Functionalization of the Primary Amine

The trifluoroethylamine moiety undergoes selective reactions due to its nucleophilic -NH₂ group:

Table 2: Representative Reactions of the Amine Group

Stability and Reactivity Considerations

-

Acid Sensitivity : The Boc group is stable under basic conditions but hydrolyzes rapidly in HCl/dioxane .

-

Electrophilic Substitution : The trifluoroethyl group deactivates the piperidine ring toward electrophiles (e.g., nitration requires harsh conditions).

-

Steric Effects : The (R)-configuration directs regioselectivity in coupling reactions, as seen in palladium-catalyzed cross-couplings of related analogs .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Differences

Key Observations:

- Positional Isomerism: Substitution at the 3- vs.

- Fluorination Impact : Trifluoroethyl or trifluoromethyl groups (Evidences 9, 12–13) enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs .

- Biological Activity : Styryl or methoxyphenethyl substituents () correlate with dual enzyme inhibition, suggesting the target compound’s substituent could be optimized for similar pathways .

Q & A

Q. What synthetic routes are commonly employed for synthesizing tert-Butyl (R)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate, and how is stereochemical purity ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example:

- Step 1 : Introduction of the trifluoroethylamine group via nucleophilic substitution or reductive amination under inert conditions.

- Step 2 : Protection of the amine using a tert-butyloxycarbonyl (Boc) group, often employing Boc anhydride in dichloromethane with a base like triethylamine .

- Stereochemical Control : Chiral resolution via chiral HPLC or enzymatic methods ensures enantiomeric purity. X-ray crystallography (e.g., as in related piperidine derivatives ) confirms absolute configuration.

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. F NMR is essential for confirming trifluoroethyl group integrity.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and spatial arrangement, as demonstrated in analogous compounds with quinoline substituents .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10) followed by LC-MS analysis to identify degradation products.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and identify degradation pathways (e.g., Boc group hydrolysis under acidic conditions) .

- Controlled Storage : Store at –20°C under nitrogen to prevent moisture absorption and oxidative decomposition .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for medicinal chemistry applications?

Methodological Answer:

- Protection/Deprotection : Temporarily mask the amine group using Boc to prevent side reactions during Suzuki-Miyaura couplings .

- Catalytic Systems : Use Pd(PPh) or PdCl(dppf) with potassium carbonate in THF/water mixtures (3:1) at 80°C for efficient aryl boronate coupling .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of the trifluoroethyl group during nucleophilic substitutions .

Q. How can computational methods predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains).

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding free energies (MM-PBSA/GBSA).

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from in vitro assays .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility values across different solvents?

Methodological Answer:

- Solubility Screening : Use a standardized shake-flask method (USP guidelines) with HPLC quantification. Test solvents like DMSO, ethanol, and aqueous buffers (pH 7.4).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to identify solvent compatibility. For example, high δ solvents (e.g., water) may poorly dissolve the hydrophobic Boc-protected piperidine .

- Documentation : Report temperature, agitation method, and equilibration time to ensure reproducibility.

Safety and Handling in Academic Research

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .

- Fire Safety : Employ CO or dry chemical extinguishers for fires; avoid water jets due to potential reactivity of intermediates .

- Waste Disposal : Segregate halogenated waste (from trifluoroethyl groups) and neutralize acidic/basic residues before disposal .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Enzyme Inhibition Assays : Use FRET-based kits (e.g., ADP-Glo™) to measure IC values against recombinant kinases (e.g., EGFR, JAK2).

- Cell Viability Assays : Treat cancer cell lines (e.g., HeLa, A549) and quantify viability via MTT or resazurin reduction .

- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects (e.g., using KinomeScan technology).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.